Bis(4-(4-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid
Overview
Description
“Bis(4-(4-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid” is a compound with the CAS Number: 1384428-70-9 . It has a molecular weight of 566.68 and its IUPAC name is sulfuric acid compound with 4-(2-methoxyphenyl)-1-piperazinecarboximidamide (1:2) . The compound is typically stored at room temperature .
Scientific Research Applications
Nanofiltration Membrane Development
Researchers have synthesized novel sulfonated aromatic diamine monomers, employing them to prepare thin-film composite nanofiltration membranes. These membranes exhibit improved water flux for dye solution treatment, attributing enhanced surface hydrophilicity to the presence of sulfonated aromatic diamine monomers. Such developments indicate the potential for these materials in water purification and treatment processes (Liu et al., 2012).
Organic Complex Formation
In metal-free solvothermal conditions, halogenated derivatives of bis(4-hydroxyphenyl)sulphone reacted with piperazine, leading to unexpected in situ C-N bond formation. This work showcases the versatility of piperazine-based reactions in synthesizing organic complexes with potential applications in materials science (Lu et al., 2011).
Synthesis of Weinreb Amides
The Deoxo-Fluor reagent, [bis(2-methoxyethyl)amino]sulfur trifluoride, has been utilized to convert carboxylic acids to their corresponding Weinreb amides, showcasing an operationally simple method to achieve high-purity products. This highlights the chemical's role in facilitating organic synthesis processes (Tunoori et al., 2000).
Bioactive Compound Synthesis
Bis(4,6-dichloro/bis[(p-methoxyphenyl)amino]-1,3,5-triazin-2-yl) compounds were synthesized and demonstrated significant antimicrobial activity. This research contributes to the development of new antimicrobial agents, showcasing the potential of Bis(4-(4-methoxyphenyl)piperazine-1-carboximidamide) derivatives in medical and pharmaceutical applications (Lunagariya et al., 2007).
Development of Proton Exchange Membranes
Monomers containing methoxyphenyl groups were synthesized and used to prepare copoly(arylene ether sulfone)s, which were then transformed into sulfonated polymers. These materials showed promise as proton exchange membranes for fuel cell applications due to their high proton conductivities and low methanol permeabilities (Wang et al., 2012).
Safety And Hazards
The safety information available indicates that this compound has the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-(4-methoxyphenyl)piperazine-1-carboximidamide;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H18N4O.H2O4S/c2*1-17-11-4-2-10(3-5-11)15-6-8-16(9-7-15)12(13)14;1-5(2,3)4/h2*2-5H,6-9H2,1H3,(H3,13,14);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIFXNDSBFWOIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=N)N.COC1=CC=C(C=C1)N2CCN(CC2)C(=N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N8O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-(4-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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